molecular formula C16H29F12N3RhSb2 B12454730 Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)

Cat. No.: B12454730
M. Wt: 837.83 g/mol
InChI Key: VIIOVLVNMOBRBW-UHFFFAOYSA-B
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Description

Acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+) is a useful research compound. Its molecular formula is C16H29F12N3RhSb2 and its molecular weight is 837.83 g/mol. The purity is usually 95%.
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Biological Activity

The compound Acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(2+) is a complex with potential applications in various fields, including catalysis and medicinal chemistry. Understanding its biological activity is crucial for assessing its safety and efficacy in practical applications. This article reviews the biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H18_{18}N1_{1}SbF6_{6}Rh
  • Molecular Weight : Approximately 386.25 g/mol

The compound consists of a rhodium center coordinated to acetonitrile and a hexafluoroantimony moiety. The pentamethylcyclopentane ligand contributes to the steric bulk and stability of the complex.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its catalytic properties and interactions with biological systems. Notably, rhodium complexes are known for their ability to catalyze various organic reactions, which can indirectly influence biological processes.

Antimicrobial Activity

Rhodium complexes have been investigated for their antimicrobial properties. Studies show that certain rhodium compounds exhibit significant antibacterial activity against various pathogens. For instance:

  • Study Findings : A study demonstrated that rhodium complexes could inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Antiproliferative Effects

The antiproliferative effects of rhodium complexes have also been documented:

  • Case Study : In vitro assays indicated that some rhodium compounds could reduce cell viability in cancer cell lines such as HeLa and A549. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Mechanistic Insights

The biological mechanisms by which acetonitrile-rhodium complexes exert their effects are under investigation. Key areas include:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that rhodium complexes may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis .
  • Enzyme Inhibition : Certain rhodium complexes have been shown to inhibit enzymes involved in critical metabolic pathways, further contributing to their biological activity .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC (µg/mL)Reference
AntibacterialStaphylococcus aureus62.5
AntibacterialEscherichia coli78.12
AntiproliferativeHeLa226
AntiproliferativeA549242.52

Properties

Molecular Formula

C16H29F12N3RhSb2

Molecular Weight

837.83 g/mol

IUPAC Name

acetonitrile;hexafluoroantimony(1-);1,2,3,4,5-pentamethylcyclopentane;rhodium(2+)

InChI

InChI=1S/C10H20.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h6-10H,1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12

InChI Key

VIIOVLVNMOBRBW-UHFFFAOYSA-B

Canonical SMILES

CC#N.CC#N.CC#N.CC1C(C(C(C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2]

Origin of Product

United States

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